molecular formula C10H11NO3 B8278008 4-(2-Methyl-[1,3]dioxolan-2-yl)-pyridine-2-carbaldehyde

4-(2-Methyl-[1,3]dioxolan-2-yl)-pyridine-2-carbaldehyde

Cat. No.: B8278008
M. Wt: 193.20 g/mol
InChI Key: CGGZAIWERVBTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-[1,3]dioxolan-2-yl)-pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-(2-methyl-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H11NO3/c1-10(13-4-5-14-10)8-2-3-11-9(6-8)7-12/h2-3,6-7H,4-5H2,1H3

InChI Key

CGGZAIWERVBTBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC(=NC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a solution of 2-bromo-4-(2-methyl-[1,3]dioxolan-2-yl)-pyridine (1950 mg, 7.99 mmol) in dry Et2O (40 mL) was added n-BuLi (3.60 mL of a 2.5M solution in hexanes, 8.79 mmol) at −78° C. The reaction mixture was then stirred for 30 min at −78° C. before DMF (0.75 mL, 9.69 mmol) was added dropwise. The reaction mixture was allowed to warm up to rt and stirred at this temperature for 10 min. Sat. aq. NH4Cl (30 mL) was added, the layers separated and the aq. layer extracted with Et2O (3×30 mL). The combined org. extracts were dried over Na2SO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (10:1 to 2:1 hept-EA) gave the title compound as a pale yellow oil. TLC:rf (1:1 hept-EA)=0.40.
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reactant
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2-bromo-4-(2-methyl-[1,3]dioxolan-2-yl)-pyridine
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1950 mg
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reactant
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40 mL
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solvent
Reaction Step One
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0 (± 1) mol
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[Compound]
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solution
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[Compound]
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hexanes
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0 (± 1) mol
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0.75 mL
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30 mL
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reactant
Reaction Step Four

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